molecular formula C11H18F3NO4 B14018255 Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate

Katalognummer: B14018255
Molekulargewicht: 285.26 g/mol
InChI-Schlüssel: AGTZFWJHXMQRBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with tert-butoxycarbonyl (Boc)-protected amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl 3,3,3-trifluoropropanoate, Boc-protected amine, and a suitable base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for applications where these characteristics are desired .

Eigenschaften

Molekularformel

C11H18F3NO4

Molekulargewicht

285.26 g/mol

IUPAC-Name

ethyl 3,3,3-trifluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate

InChI

InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(11(12,13)14)6-15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17)

InChI-Schlüssel

AGTZFWJHXMQRBR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.